![molecular formula C11H15ClN2O B2875959 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 943845-80-5](/img/structure/B2875959.png)
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
Overview
Description
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a chemical compound with the IUPAC name 1-[3-(aminomethyl)phenyl]-2-pyrrolidinone . It has a molecular weight of 190.24 . The InChI code for this compound is 1S/C11H14N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6,8,12H2 .
Molecular Structure Analysis
The molecular structure of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is defined by its IUPAC name and InChI code . It consists of a pyrrolidin-2-one ring attached to a phenyl group at the 1-position. The phenyl group has an aminomethyl substituent at the 3-position .Physical And Chemical Properties Analysis
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a solid at room temperature . It has a predicted melting point of 129.23°C and a predicted boiling point of approximately 444.2°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm^3 and a predicted refractive index of 1.60 .Scientific Research Applications
Monoamine Oxidase Inactivation
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride and its derivatives have been studied for their potential in inactivating monoamine oxidase B. This represents a new class of monoamine oxidase inactivators, contributing to research in neurochemistry and the development of treatments for neurological disorders (Ding & Silverman, 1992).
Antibacterial and Catalytic Activities
The compound and its related derivatives have been evaluated for antibacterial activities against various bacteria. Moreover, its catalytic activity has been explored, demonstrating efficiency in the transfer hydrogenation reaction of ketones under mild conditions (Özdemir et al., 2012).
Photochemical Properties
Research has delved into the photochemical properties of similar compounds, studying their reactions and electron-transfer-initiated photoreactions. These studies provide insights into their potential applications in photochemistry and material sciences (Kurauchi, Nobuhara & Ohga, 1986).
Crystal Structure Analysis
The crystal structure of compounds containing pyrrolidinium bromide, a similar derivative, has been studied. This research is vital in understanding the molecular conformation and interactions, contributing to fields like pharmaceuticals and material science (Selvanayagam, Sridhar & Ravikumar, 2009).
Corrosion Inhibition
Studies have investigated the inhibition effects of pyrrolidin-2-one derivatives on metal corrosion in acid solutions. Such research is essential in the field of materials engineering and corrosion science (Arshadi, Hosseini & Ghorbani, 2002).
Safety and Hazards
properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14;/h1,3-4,7H,2,5-6,8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMPHAGWUWPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
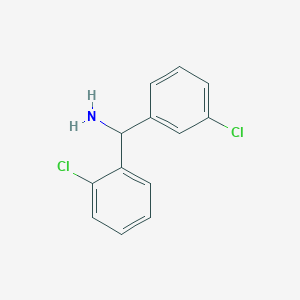
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)
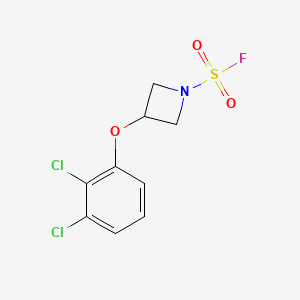
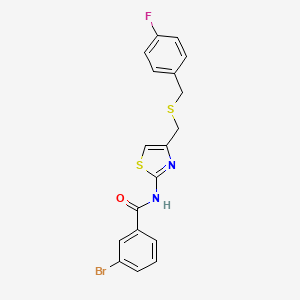
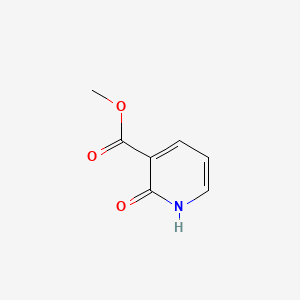
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)
![N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2875889.png)

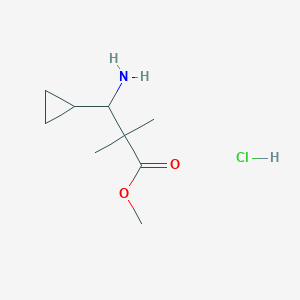
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2875898.png)